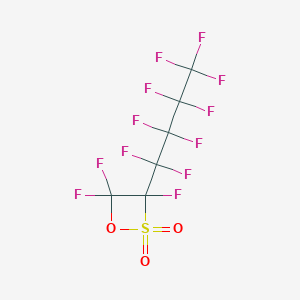

1-(Nonafluorobutyl)trifluoroethanesultone

Description

Contextual Significance of Highly Fluorinated Organic Compounds in Modern Chemistry

Highly fluorinated organic compounds, a class of molecules where hydrogen atoms are extensively replaced by fluorine, have become indispensable in modern chemistry. numberanalytics.comwikipedia.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to organic molecules. numberanalytics.comresearchgate.net These characteristics include enhanced thermal stability, chemical inertness, and altered electronic properties. numberanalytics.comresearchgate.net Consequently, fluorinated compounds are integral to a wide array of applications, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comcas.cn In materials science, for instance, fluorinated polymers like Polytetrafluoroethylene (PTFE) are renowned for their non-stick properties and resistance to heat and chemicals. numberanalytics.comresearchgate.net The introduction of fluorine can significantly modify a molecule's physical, chemical, and biological properties, making fluorination a critical strategy in the development of advanced materials. numberanalytics.com

The growing demand for high-performance materials, particularly in the energy sector, has further propelled research into fluorinated compounds. researchgate.net For example, in the development of high-energy-density lithium-ion batteries, fluorinated solvents and electrolytes are explored for their potential to improve stability at high voltages. researchgate.netrsc.org The electron-withdrawing nature of fluorine can enhance the oxidative stability of organic solvents, a crucial factor for next-generation battery technologies. osti.govresearchgate.net

General Overview of Cyclic Sulfonate Esters (Sultones) as Versatile Synthetic Building Blocks

Sultones are a class of heterocyclic compounds characterized as cyclic esters of hydroxy sulfonic acids. acs.orgnih.gov The term "sultone" was first coined by Erdmann in 1888. acs.orgnih.gov These compounds are analogous to lactones, with a sulfur atom replacing a carbon atom in the ring structure. acs.org Sultones are recognized as valuable and versatile building blocks in organic synthesis. acs.orgscientia.report Their utility stems from their ability to act as potent alkylating agents, introducing a sulfonate group into other molecules. wikipedia.org

The reactivity of the sultone ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. wikipedia.org This reactivity allows for the synthesis of a diverse range of functionalized sulfonic acids and their derivatives, which are important intermediates in the preparation of various organic compounds. pdx.edu The development of new synthetic methodologies, such as intramolecular Diels-Alder reactions and ring-closing metathesis, has expanded the accessibility and application of sultones in chemical synthesis. acs.org

Specific Positioning of 1-(Nonafluorobutyl)trifluoroethanesultone within the Landscape of Perfluorinated Sultone Chemistry

Within the broad class of sultones, perfluorinated sultones represent a specialized and important subclass. This compound is a prominent example of a perfluorinated sultone. Its structure is characterized by a highly fluorinated nonafluorobutyl group and a trifluoroethane sultone ring.

This high degree of fluorination imparts properties that are of significant interest in advanced material applications, particularly in the field of electrochemistry. Fluorinated sultones, including this compound, have been investigated for their potential use as electrolyte additives or co-solvents in high-voltage lithium-ion batteries. rsc.orgosti.gov The strong electron-withdrawing effect of the perfluoroalkyl groups enhances the oxidative stability of the sultone, making it more resistant to decomposition at the high potentials required for next-generation battery cathodes. osti.govrsc.org Research into fluorinated sultones aims to develop electrolytes that can operate reliably and safely in high-energy storage systems. rsc.org

Historical Development and Evolution of Fluorinated Sultone Chemistry Research

The history of fluorinated sultone chemistry is intrinsically linked to the broader history of organofluorine chemistry, which began before the isolation of elemental fluorine itself. nih.gov The first synthesis of an organofluorine compound was reported in the 19th century. nih.gov However, the systematic study and development of fluorination techniques gained significant momentum in the mid-20th century. numberanalytics.com

The synthesis of fluorinated sultones specifically has been an area of focused research. Early methods for sultone synthesis often involved reactions such as the sulfonation of olefins. acs.org The development of fluorinated sultones as precursors to fluorinated sulfonic acids was a significant area of investigation. pdx.edu For instance, the addition of sulfur trioxide to fluoroolefins was explored as a route to produce fluorinated β-sultones. pdx.edu These compounds could then be converted to the corresponding sulfonic acids, which have applications as electrolytes. pdx.edu

The evolution of fluorinating agents has also played a crucial role. The development of safer and more selective electrophilic fluorinating agents, such as N-F reagents, has facilitated the synthesis of complex fluorinated molecules, including sultones. beilstein-journals.org This has enabled more precise control over the introduction of fluorine into organic structures, paving the way for the design of novel fluorinated sultones with tailored properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trifluoro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxathietane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O3S/c7-1(8,3(11,12)5(14,15)16)2(9,10)4(13)6(17,18)21-22(4,19)20 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWFNBUDPFBKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OS1(=O)=O)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896139 | |

| Record name | 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2lambda~6~-oxathietane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85211-95-6 | |

| Record name | 3,4,4-Trifluoro-3-(nonafluorobutyl)-1,2lambda~6~-oxathietane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Nonafluorobutyl)trifluoroethanesultone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Nonafluorobutyl Trifluoroethanesultone and Analogous Perfluorinated Sultones

Classical Approaches to β-Sultone Formation

Traditional methods for the synthesis of β-sultones rely on the reaction of electrophilic sulfur species with unsaturated precursors. These approaches are foundational in the production of fluorinated sultones.

Reaction of Fluorinated Olefins with Sulfur Trioxide (SO₃)

A primary and direct method for the formation of fluorinated β-sultones is the reaction between a fluorinated olefin and sulfur trioxide (SO₃). documentsdelivered.compdx.edu This process involves the electrophilic addition of SO₃ across the double bond of the fluoroalkene. documentsdelivered.com For fluoroolefins with the general structure RCF=CF₂, the addition of sulfur trioxide yields the corresponding β-sultone. pdx.edu

The reaction is highly effective for a range of perfluorinated and polyfluorinated olefins. pdx.edu However, the success of this synthesis is critically dependent on the purity of the sulfur trioxide. The presence of impurities or polymerized forms of SO₃ can inhibit the desired reaction. google.com For this reason, it is often necessary to use freshly distilled, monomeric SO₃ to achieve high yields of the target sultone. google.com The resulting fluorinated β-sultones are versatile chemical intermediates that can be converted into other valuable compounds like fluoroalkylsulfonyl fluorides and fluoroalkyl sulfonic acids. google.com

Utilization of Oleum (B3057394) for Controlled Sultone Synthesis

To mitigate the challenges associated with handling pure, highly reactive sulfur trioxide, oleum can be employed as a more controlled sulfonating agent. quora.comsciencemadness.org Oleum, or fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). quora.comsciencemadness.org Using oleum provides a medium for the reaction where the concentration of the active SO₃ electrophile can be precisely managed.

Advanced Electrosynthetic Strategies for Perfluorinated Systems

Electrosynthesis provides a powerful platform for the introduction of fluorine atoms into organic molecules, a key step in preparing the precursors for perfluorinated sultones.

Electrochemical Fluorination (ECF) for Sultone Generation

Electrochemical fluorination (ECF) is a cornerstone technology for the production of perfluorinated organic compounds, including the essential precursors for sultones like 1-(nonafluorobutyl)trifluoroethanesultone. wikipedia.org The Simons process is a widely used ECF method where an organic compound is electrolyzed in a solution of anhydrous hydrogen fluoride (B91410). wikipedia.org This process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds. wikipedia.org

In the context of sultone synthesis, ECF is not used to form the sultone ring directly but rather to produce the perfluoroalkanesulfonyl fluorides that serve as key starting materials. nih.gov20.210.105 For example, octanesulfonyl fluoride can be converted to perfluorooctanesulfonyl fluoride via ECF. 20.210.105 This industrial process results in a mixture of linear and branched isomers. nih.gov The resulting perfluoroalkanesulfonyl fluorides are then used in subsequent chemical transformations to construct the final sultone architecture. ECF is thus a foundational step, providing the highly fluorinated building blocks necessary for these advanced materials. wikipedia.orgnih.gov

Catalytic and Photoredox-Mediated Approaches to Fluorinated Sultones

Modern synthetic chemistry has introduced sophisticated catalytic methods that enable the construction of complex fluorinated molecules under mild conditions with high selectivity.

Mechanistic Insights into Light-Induced Sultone Formation

Detailed mechanistic studies on the light-induced formation of this compound and analogous perfluorinated sultones are not extensively documented in publicly available scientific literature. However, the synthesis of similar fluorinated compounds often involves photochemical processes. These reactions can be initiated by the absorption of light, which promotes a molecule to an excited state, thereby enabling reactions that are not favorable under thermal conditions. The formation of sultones, which are cyclic sulfonic esters, through photochemical pathways could potentially involve the photoaddition of sulfur dioxide to a fluorinated alkene. This process would likely proceed through a radical or a concerted pericyclic mechanism, initiated by photoexcitation. The specifics of the intermediates, transition states, and the precise role of light in the formation of this compound remain a subject for further detailed investigation.

Derivatization and Post-Synthetic Functionalization Routes

The reactivity of the sultone ring in this compound allows for its use in the derivatization and functionalization of other molecules, particularly polymers. The strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond, which incorporates the fluorinated sulfonate moiety into the target structure.

A notable application of this compound is in the post-polymerization modification of copolymers to introduce fluorinated sulfonic acid groups. This functionalization is particularly relevant in the development of materials for applications such as proton exchange membranes in fuel cells. mdpi.com

In one study, a copolymer containing an imidazole (B134444) ring was functionalized using this compound. mdpi.com The reaction involves the nucleophilic attack of the nitrogen atom in the imidazole ring on the sulfur atom of the sultone. This results in the opening of the sultone ring and the formation of a zwitterionic structure, where the imidazole ring is quaternized and a sulfonate group is attached to the polymer backbone. semanticscholar.org

The reaction can be represented as follows:

Copolymer-Imidazole + this compound → Copolymer-Imidazolium-sulfonate

This modification introduces both ionic character and the properties of the perfluoroalkyl group to the polymer. The synthesis of such functionalized copolymers has been achieved with good yields, although it can be influenced by competitive elimination reactions promoted by basic conditions. mdpi.com

Below is a data table summarizing the synthesis of a functionalized copolymer using this compound as described in the literature. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Copolymer with Imidazole Ring | This compound | Toluene | 80 | 48 | Functionalized Copolymer (25) | 67 |

Applications As Key Intermediates and Reagents in Advanced Materials Science and Synthetic Chemistry

Precursors for Perfluorinated Sulfonic Acid Ionomers (PFSA) and Membranes

1-(Nonafluorobutyl)trifluoroethanesultone is a key precursor in the synthesis of monomers that are subsequently polymerized to form perfluorinated sulfonic acid (PFSA) ionomers. These ionomers are the primary component of proton exchange membranes (PEMs), which are central to the operation of fuel cells and other electrochemical devices. membranejournal.or.kr

The development of high-performance PEMs is a significant area of research, with a focus on creating alternatives or improvements to established materials like Nafion®. mdpi.comresearchgate.net The synthesis of novel fluorinated monomers is fundamental to this effort. mdpi.cometsu.edu this compound can be used to create such monomers. The typical synthetic route involves a ring-opening reaction of the sultone to generate a sulfonyl fluoride (B91410) intermediate. This intermediate can then be converted into a polymerizable monomer, often a vinyl ether, which bears the perfluoroalkyl side chain terminated by the sulfonic acid precursor group.

This process allows for the creation of monomers that, when copolymerized with tetrafluoroethylene (B6358150) (TFE), yield a polymer structure with a poly(tetrafluoroethylene) backbone and pendant perfluoroether side chains terminating in sulfonic acid groups. This structure is analogous to that of commercially available PFSA ionomers and is crucial for facilitating proton transport within the resulting membrane. membranejournal.or.krnih.gov Research in this area aims to synthesize various new perfluorinated monomers with sulfonic acid functionalities to enhance the efficiency and compatibility of electrodes and electrolytes in PEM fuel cells. researchgate.netetsu.edu

The structure of the side chain in a PFSA ionomer significantly influences the properties of the resulting membrane, including its proton conductivity, water uptake, and mechanical stability. nih.gov By using this compound as a starting material, chemists can design and synthesize monomers with specific side-chain structures tailored for particular applications.

The length and chemical nature of the side chain affect the formation of hydrophilic and hydrophobic domains within the polymer matrix, which is critical for efficient proton conduction. nih.gov For instance, PFSA ionomers are generally classified as long-side-chain (LSC) or short-side-chain (SSC) types, each offering different performance characteristics. The use of precursors like this compound enables the synthesis of ionomers that can be investigated for their mass transport behavior and potential to create beneficial pore structures within the catalyst layers of a membrane electrode assembly. nih.gov This tailored approach to polymer design is essential for developing next-generation membranes with improved performance and durability for fuel cells and other electrochemical technologies. researchgate.netresearchgate.net

The table below summarizes key properties of different PFSA ionomer types, highlighting the importance of side-chain structure, which can be controlled through the synthesis of specific monomers derived from precursors like this compound.

| Ionomer Type | Typical Side Chain Structure | Equivalent Weight (EW) | Key Characteristics |

| Long-Side-Chain (LSC) | Longer perfluoroether chain (e.g., Nafion®) | 900–1100 g/mol | Well-established performance, good mechanical stability. |

| Short-Side-Chain (SSC) | Shorter perfluoroether chain (e.g., Aquivion®) | 720–980 g/mol | Higher ion exchange capacity (IEC) and water uptake, potentially higher proton conductivity. nih.gov |

| Experimental Ionomers | Varied structures, including bis[(perfluoroalkyl)sulfonyl]imide | Varies | Designed to improve properties like high-temperature operation or reduced fuel crossover. researchgate.net |

Components for Electrochemical Systems (Materials Science Perspective)

Beyond its role in proton exchange membranes, derivatives of this compound are integral to the development of advanced electrolytes for electrochemical energy storage systems, particularly lithium-ion batteries.

Fluorinated compounds are widely used as electrolyte additives to improve the performance and safety of lithium-ion batteries. oaepublish.comresearchgate.net The nonafluorobutanesulfonate anion, derived from this compound, is a key component of such additives. When added to the electrolyte in small amounts, these compounds can decompose on the electrode surfaces to form a stable and ionically conductive solid electrolyte interphase (SEI). oaepublish.com

The following table details the impact of fluorinated additives on battery performance as reported in various studies.

| Battery System | Fluorinated Additive Type | Reported Improvement |

| Li-ion Batteries | Lithium Nonafluoro-1-butane sulfonate (LiNfO) | Maintained a capacity of 31.41 mAh/g after 90 cycles in a Li//LiCoO₂ cell. researchgate.net |

| Li-metal Batteries | Fluorinated ether solvents/additives | Can create a stable, LiF-rich solid electrolyte interphase, improving cycling stability. researchgate.net |

| Zn-ion Batteries | Potassium perfluoro-1-butanesulfonate (PPFBS) | Enabled a Zn/Zn cell to cycle for over 2200 hours and improved the average Coulombic efficiency of a Zn/Cu cell to 99.47% over 500 cycles. nih.gov |

This compound also serves as a precursor for the synthesis of novel fluorinated lithium salts for battery electrolytes. The ideal electrolyte salt possesses high ionic conductivity, good solubility in organic solvents, and a wide electrochemical stability window. rsc.org Fluorinated salts are often more stable against oxidation at high voltages compared to their non-fluorinated counterparts, making them suitable for high-energy-density battery chemistries. researchgate.net

The synthesis pathway involves converting the sultone into a sulfonyl fluoride or other reactive intermediate, which can then be used to build more complex anionic structures, such as fluorinated sulfonimides. rsc.org These advanced salts, like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are known for their excellent chemical and electrochemical stability. rsc.org By providing the nonafluorobutanesulfonyl moiety, the sultone enables the creation of new salts designed to optimize properties like ion dissociation and reduce corrosive effects on battery components, such as the aluminum current collector. rsc.orgresearchgate.net

Reagents in Complex Organic Synthesis

The utility of this compound extends to its role as a versatile reagent in broader organic synthesis. The strained four-membered sultone ring is susceptible to ring-opening by a variety of nucleophiles. This reaction provides a direct method for introducing the -(CF₂)₂SO₂- functionality attached to a nonafluorobutyl group into different molecular frameworks.

This reactivity allows for the synthesis of a wide range of highly fluorinated compounds. For instance, reaction with nucleophiles can lead to the formation of perfluorinated sulfonic esters or other derivatives. mdpi.com This capability is valuable for creating complex molecules with tailored properties for applications ranging from materials science to agrochemicals and pharmaceuticals, where the incorporation of perfluoroalkyl groups can significantly alter a molecule's physical, chemical, and biological characteristics.

Utilization in Difluoromethylation and Trifluoromethylation Reactions

Fluorinated sultones are precursors to a range of valuable difluoromethylation and trifluoromethylation reagents. researchgate.net The general strategy involves the nucleophilic ring-opening of the sultone, followed by further chemical modifications to generate the desired reagent. For instance, derivatives of TFES, such as fluorosulfonyldifluoroacetic acid and its esters, are potent sources for introducing trifluoromethyl groups into organic molecules. researchgate.net These reagents can participate in trifluoromethylation reactions through mechanisms including nucleophilic substitution, thermal decomposition, or single-electron transfer under mild conditions. researchgate.net

Similarly, other derivatives of TFES can be converted into reagents that effectively incorporate a difluoromethyl group into various organic substrates. researchgate.net While specific examples detailing the use of this compound for these purposes are scarce, its perfluorinated structure suggests it could be a precursor to novel reagents with unique solubility and reactivity profiles, potentially offering advantages in specific synthetic contexts.

Table 1: Examples of Reagents Derived from Tetrafluoroethane β-sultone (TFES) and Their Applications

| Reagent Derived from TFES | Application |

| FSO2CF2CO2Me | Trifluoromethylation |

| FSO2CF2I | Trifluoromethylation |

| RCF2OCF2CF2SO2F | Trifluoromethylation |

| FSO2CF2COOH | Difluoromethylation |

| HCF2SO2R | Difluoromethylation |

This table illustrates the types of reagents that can be generated from a similar, simpler fluorinated sultone and their general application in synthetic chemistry.

Applications in Sulfoalkylation Strategies for Functional Molecules

The introduction of a fluorinated sulfoalkyl group into organic molecules is a powerful strategy for modifying their physicochemical properties, such as increasing water solubility, altering acidity, and enhancing thermal and chemical stability. The ring-opening of a sultone by a nucleophile is a direct method for achieving sulfoalkylation.

In the case of this compound, nucleophilic attack would result in the covalent attachment of a fluorinated sulfonate moiety. This approach can be used to functionalize a wide array of molecules, including polymers, surfactants, and biologically active compounds. The resulting sulfonic acids or their salts can impart desirable characteristics to the parent molecule, a strategy that is particularly relevant in the design of advanced materials like polymer electrolyte membranes for fuel cells or specialized surfactants for emulsion polymerization. The long perfluorobutyl chain in this compound would be expected to confer significant hydrophobic and lipophobic properties to the resulting functionalized molecules.

Radiochemistry and Research in Biomedical Imaging (Chemical Synthesis Focus)

The intrinsic reactivity of the sultone ring makes it an attractive scaffold for the development of radiolabeling agents, particularly for positron emission tomography (PET) imaging. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a key strategy in the synthesis of radiotracers for clinical and research applications.

Development of ¹⁸F-Radiolabeling Agents via Sultone Ring Opening

A well-established method for ¹⁸F-radiolabeling involves the nucleophilic ring-opening of sultones with [¹⁸F]fluoride. This reaction is generally efficient and proceeds under mild conditions, affording ¹⁸F-labeled sulfonated products in high yields. The resulting [¹⁸F]fluorosulfonate products are typically hydrophilic, which facilitates their separation from the more hydrophobic sultone precursors.

This strategy is applicable to a variety of sultone structures, and the presence of the perfluoroalkyl chain in this compound would likely influence the radiolabeling kinetics and the properties of the resulting radiolabeled product. The synthesis of an ¹⁸F-labeled analog of this compound would proceed via nucleophilic attack of [¹⁸F]fluoride on the carbon atom of the sultone ring, leading to the formation of an [¹⁸F]-perfluoroalkylfluorosulfonate.

Table 2: General Scheme for ¹⁸F-Radiolabeling via Sultone Ring-Opening

| Reactants | Reaction Conditions | Product |

| Sultone Precursor, [¹⁸F]Fluoride | Mild heating, aprotic solvent | [¹⁸F]-Fluorosulfonate |

This table outlines the general components and outcome of the sultone ring-opening reaction for the purpose of radiolabeling.

Chemical Strategies for Conjugation to Biopolymers in Radiotracer Research

For a radiolabeled molecule to function as a targeted radiotracer, it must often be conjugated to a biomolecule, such as a peptide, antibody, or small-molecule ligand, that can selectively bind to a biological target of interest. One approach for the conjugation of sultone-derived radiolabeling agents involves the use of bifunctional precursors.

For instance, a bis-sultone precursor can be envisioned where the first sultone ring is opened by [¹⁸F]fluoride for radiolabeling. The second sultone ring remains available for subsequent reaction with a nucleophilic group on a biopolymer, such as the amine group of a lysine (B10760008) residue. This two-step sequence allows for the efficient radiolabeling of the prosthetic group, followed by its covalent attachment to the targeting vector. This strategy not only provides a site for radiolabeling but also introduces a hydrophilic sulfonate linker, which can improve the pharmacokinetic properties of the final radiotracer.

Computational and Theoretical Studies on Perfluorinated Sultone Systems

Electronic Structure and Reactivity Modeling of Sultones

The electronic structure of a molecule is fundamental to its reactivity and physical properties. For perfluorinated sultones, the high degree of fluorination profoundly influences the electron distribution and orbital energies. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these effects.

The presence of numerous fluorine atoms, with their high electronegativity, leads to a significant inductive effect, withdrawing electron density from the carbon backbone and the sultone ring. This results in highly polarized C-F bonds and can affect the stability of the S-O and C-S bonds within the sultone moiety. nih.gov Theoretical studies on related fluorinated sulfones have shown that fluorination, especially at positions alpha to the sulfur atom, can weaken the C-S bonds, potentially increasing the reduction potential of the molecule. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of these computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. For perfluorinated compounds, the strong electron-withdrawing nature of the fluorine atoms generally leads to a lowering of both the HOMO and LUMO energy levels. A large HOMO-LUMO gap is typically associated with high kinetic stability. In some branched perfluoroalkane sulfonates, the LUMO has been observed to be localized near the branching point, which can suggest a higher probability of reaction with free radicals in that region. nih.gov

Modeling of the electrostatic potential surface illustrates the charge distribution and provides insights into how the molecule will interact with other charged or polar species. nih.gov For perfluorinated sultones, a significant negative potential is expected around the oxygen atoms of the sulfonyl group, while the carbon skeleton would be relatively electron-deficient.

Below is a representative data table of calculated electronic properties for a model perfluorinated sultone system, derived from general principles observed in related computational studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -11.5 eV | Indicates a low propensity for electron donation. |

| LUMO Energy | -1.5 eV | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 10.0 eV | Correlates with high chemical stability. |

| Dipole Moment | 4.5 D | Indicates a highly polar molecule. |

| Mulliken Charge on S | +1.8 | Shows a significant positive charge on the sulfur atom. |

| Mulliken Charge on O | -0.9 | Highlights the high negative charge on the oxygen atoms. |

Quantum Chemical Calculations for Mechanistic Pathway Elucidation

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that can be difficult to observe experimentally. For perfluorinated sultones, a key reaction of interest is the nucleophilic ring-opening of the sultone ring. This type of reaction is fundamental to the use of sultones as alkylating agents and in the synthesis of fluorinated sulfonic acids. nih.gov

For instance, in the reaction of a sultone with a fluoride (B91410) ion—a process relevant to radiofluorination—quantum chemical calculations can model the SN2 displacement at one of the carbon atoms of the sultone ring. nih.gov The calculations would involve optimizing the geometry of the transition state, where the nucleophile is partially bonded to the carbon atom and the S-O bond is partially broken. The calculated activation barrier would provide a quantitative measure of the reaction rate.

The table below presents hypothetical activation energies for the ring-opening of a model perfluorinated sultone with different nucleophiles, as would be determined by quantum chemical calculations.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Implication |

| F⁻ | Acetonitrile | 18 | Moderate reaction rate, feasible for synthesis. |

| Cl⁻ | Acetonitrile | 25 | Slower reaction compared to fluoride. |

| H₂O | Water | 35 | Very slow reaction, indicating stability to hydrolysis. |

| CH₃O⁻ | Methanol | 15 | Faster reaction with a stronger nucleophile. |

These theoretical investigations are crucial for understanding and predicting the reactivity of perfluorinated sultones in various chemical environments, aiding in the design of synthetic routes and the prediction of compound stability.

Computational Design and Prediction of Novel Fluorinated Compounds and Their Properties

The ability to predict the properties of molecules before they are synthesized is a cornerstone of modern materials science and drug discovery. mdpi.com Computational chemistry offers a suite of tools for the in silico design of novel fluorinated compounds, including new sultone derivatives, with tailored properties for specific applications, such as high-performance electrolytes for batteries. nih.gov

By systematically modifying the structure of a parent molecule like 1-(nonafluorobutyl)trifluoroethanesultone, for example, by changing the length of the perfluoroalkyl chain, introducing branching, or adding different functional groups, computational models can predict the resulting changes in key properties. Methods like DFT can be used to estimate electrochemical stability by calculating oxidation and reduction potentials. nih.govresearchgate.net The COSMO-RS (COnductor-like Screening MOdel for Real Solvents) method can be employed to predict physical properties such as dielectric constants, boiling points, and solubilities. nih.gov

This computational screening approach allows for the rapid evaluation of a large number of candidate molecules, identifying those with the most promising combination of properties for a particular application. For example, in the development of new battery electrolytes, the goal is to find solvents with high electrochemical stability, high dielectric constant (to dissolve salts), and low viscosity. nih.gov Computational predictions can guide synthetic efforts toward the most promising candidates, saving significant time and resources.

The following table illustrates a hypothetical computational screening of novel perfluorinated sultone derivatives, showcasing the prediction of key properties relevant to their potential use as electrolyte solvents.

| Compound Modification | Predicted Oxidation Potential (V) | Predicted Dielectric Constant | Predicted Basicity (pKaH in MeCN) |

| Linear C4F9 side chain | 5.8 | 12.5 | -15.2 |

| Branched C4F9 side chain | 5.7 | 12.0 | -15.5 |

| Linear C6F13 side chain | 5.9 | 11.8 | -15.3 |

| Ether linkage in side chain | 5.5 | 13.5 | -14.8 |

These predictive studies not only accelerate the discovery of new functional materials but also provide a deeper understanding of the structure-property relationships that govern the behavior of these complex fluorinated molecules.

Future Directions and Emerging Research Avenues for 1 Nonafluorobutyl Trifluoroethanesultone

Development of Green and Sustainable Synthetic Routes for Fluorinated Sultones

The synthesis of highly fluorinated compounds often involves harsh reagents and energy-intensive conditions. A primary focus of future research will be the development of more environmentally benign and sustainable methods for the synthesis of 1-(nonafluorobutyl)trifluoroethanesultone and related fluorinated sultones. This aligns with the broader principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Key research thrusts in this area will likely include:

Catalytic Approaches: Investigating novel catalytic systems, including transition metal catalysts and organocatalysts, to facilitate the cyclization and sulfonation steps in the synthesis of fluorinated sultones with higher efficiency and selectivity.

Flow Chemistry: The adoption of continuous flow manufacturing processes can offer significant advantages in terms of safety, scalability, and process control for reactions involving highly reactive intermediates.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic methods for the synthesis of fluorinated building blocks could lead to more sustainable and selective synthetic pathways.

Alternative Solvents: The use of supercritical fluids, ionic liquids, or water-based solvent systems is being explored to replace traditional volatile organic solvents in fluorination and sulfonation reactions.

Recent developments in the green synthesis of sulfonyl fluorides, for instance, have shown the potential of using less toxic reagents and producing non-toxic byproducts, which could be adapted for the synthesis of fluorinated sultones. sciencedaily.comeurekalert.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Sultones

| Feature | Traditional Synthesis | Green and Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Volatile organic compounds | Supercritical fluids, ionic liquids, water |

| Energy Input | High temperature and pressure | Milder reaction conditions |

| Byproducts | Often toxic and difficult to dispose of | Non-toxic and recyclable |

| Process | Batch processing | Continuous flow chemistry |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The reactivity of this compound is largely governed by the electrophilic nature of the sulfur atom and the strain within the four-membered sultone ring. Future research will delve deeper into harnessing this reactivity for novel chemical transformations.

Potential areas of exploration include:

Ring-Opening Reactions: While ring-opening with nucleophiles is a known reaction pathway for sultones, a systematic study with a wider range of nucleophiles could yield novel fluorinated sulfonic acids and their derivatives. nih.govpdx.edu These products could serve as unique building blocks for new materials and pharmaceuticals.

Polymerization: The strained ring of fluorinated β-sultones suggests the possibility of ring-opening polymerization to create novel fluorinated polymers with unique properties. pdx.edu

Rearrangement Reactions: Investigating the potential for skeletal rearrangements of the sultone ring under thermal or catalytic conditions could lead to the discovery of new and unexpected fluorinated compounds. pdx.edu

Asymmetric Synthesis: The development of enantioselective syntheses of chiral fluorinated sultones and their subsequent transformations would open up new avenues in medicinal chemistry and materials science. acs.org

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Potential Products | Potential Applications |

| Ring-Opening with Novel Nucleophiles | Functionalized perfluorinated sulfonic acids | Surfactants, electrolytes, catalysts |

| Ring-Opening Polymerization | Poly(perfluoroalkanesulfonates) | High-performance polymers, ion-exchange membranes |

| Catalytic Rearrangement | Isomeric fluorinated sulfur compounds | Novel chemical intermediates |

| Asymmetric Transformations | Chiral perfluorinated building blocks | Pharmaceuticals, chiral materials |

Integration of Perfluorinated Sultone Moieties into Next-Generation Functional Materials and Polymers

The incorporation of the perfluorinated sultone moiety, or its ring-opened derivatives, into larger molecular architectures is a promising strategy for the development of advanced functional materials and polymers. The high fluorine content can impart desirable properties such as thermal stability, chemical resistance, and unique surface properties.

Future research is expected to focus on:

High-Performance Polymers: Using this compound as a monomer or a precursor to a monomer for the synthesis of novel fluoropolymers. man.ac.uk These polymers could find applications in demanding environments, such as in the aerospace, electronics, and automotive industries.

Electrolytes for Energy Storage: The sulfonic acid derivatives obtained from the ring-opening of the sultone could be investigated as components of polymer electrolyte membranes for fuel cells or as additives in battery electrolytes to improve performance and safety. pdx.eduresearchgate.net

Functional Coatings: The unique surface properties imparted by the perfluoroalkyl groups could be exploited to create superhydrophobic and oleophobic coatings for a variety of applications, including self-cleaning surfaces and anti-fouling materials.

Advanced Surfactants: The synthesis of novel surfactants from this compound could lead to new formulations for applications such as fire-fighting foams and specialty cleaning agents. nih.gov

Table 3: Potential Applications of Materials Derived from this compound

| Material Type | Key Property | Potential Application |

| Fluoropolymers | Thermal and chemical resistance | Seals, gaskets, wire insulation in harsh environments |

| Polymer Electrolytes | Ion conductivity | Fuel cell membranes, lithium-ion batteries |

| Surface Coatings | Low surface energy | Water- and oil-repellent coatings |

| Specialty Surfactants | Surface tension reduction | Advanced fire-fighting foams, microfluidics |

Interdisciplinary Research at the Interface of Fluorine Chemistry and Advanced Technologies

The unique properties of highly fluorinated compounds are increasingly being leveraged in interdisciplinary research fields. Future investigations into this compound will likely involve collaborations between chemists, materials scientists, engineers, and biologists to explore its potential in a wide range of advanced technologies.

Emerging interdisciplinary research avenues include:

Advanced Electronics: The dielectric properties of materials derived from this sultone could be of interest for applications in microelectronics, such as insulators and encapsulants.

Biomedical Applications: While requiring extensive biological evaluation, the unique properties of fluorinated compounds are being explored in areas such as drug delivery and medical imaging. nih.govnih.gov The development of biocompatible materials from this sultone could be a long-term research goal.

Sensors and Diagnostics: The incorporation of the sultone or its derivatives into sensor platforms could enable the detection of specific analytes due to the unique interactions of fluorinated compounds.

Environmental Remediation: The development of fluorinated materials for the selective adsorption or degradation of pollutants is an area of growing interest. mdpi.com

The continued exploration of the fundamental chemistry and material applications of this compound is expected to yield significant scientific and technological advancements.

Q & A

Q. What are the established synthetic routes for 1-(Nonafluorobutyl)trifluoroethanesultone, and what are their respective yields and purity considerations?

Synthesis of fluorinated sulfonates like this compound typically involves nucleophilic substitution or sulfonation reactions. For example, analogous compounds (e.g., polyfluorodialkyl ether sulfonates) are synthesized via stepwise fluorination and sulfonate esterification . Key challenges include controlling side reactions (e.g., over-fluorination) and ensuring anhydrous conditions to maximize yield (>70% in optimized protocols). Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete fluorination or residual solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- 19F NMR : Critical for confirming fluorination patterns and detecting trace impurities. Peaks for CF3 and CF2 groups appear in distinct regions (e.g., -70 to -80 ppm for CF3) .

- FT-IR : Strong absorbance bands for sulfone (1320–1250 cm⁻¹) and C-F (1200–1100 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M-H]⁻ for sulfonate derivatives) .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

Thermogravimetric analysis (TGA) under inert atmospheres (N2 or Ar) is standard. For similar perfluorinated sulfonates, decomposition onset temperatures typically exceed 200°C, with stability influenced by sulfonate group interactions . Differential scanning calorimetry (DSC) can identify phase transitions or exothermic degradation events .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of the trifluoroethanesultone group enhances electrophilicity at adjacent carbons, facilitating SN2 reactions. Kinetic studies on analogous compounds (e.g., trifluoromethanesulfonates) show rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of transition states . Computational modeling (DFT) can predict regioselectivity and transition state geometries .

Q. How can computational chemistry approaches like QSPR models predict the physical and chemical properties of this compound?

Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., topological indices, partial charges) with properties like vapor pressure or solubility. For example, Wagner-type equations have been applied to predict vapor pressures of methyl nonafluorobutyl ether with <1% deviation from experimental data . Descriptors for sulfonate group electronegativity and fluorine atom distribution are critical inputs .

Q. What strategies can be employed to assess the environmental persistence and bioaccumulation potential of this compound given the lack of experimental data?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., perfluorobutane sulfonates) to estimate biodegradation half-lives or bioaccumulation factors .

- In Silico Tools : EPI Suite or TEST software can predict persistence (PBT/vPvB) based on fragment contributions .

- Microcosm Studies : Simulate environmental degradation in soil/water systems under varied pH and microbial conditions .

Q. How do contradictions in reported toxicity data for perfluorinated compounds inform risk assessment for this compound?

Discrepancies in toxicity studies (e.g., conflicting EC50 values for similar PFAS) highlight the need for standardized assays. Recommendations:

Q. What role does this compound play in advanced material science applications, such as ion-conductive membranes?

Perfluorinated sulfonates are key components in proton-exchange membranes (PEMs) due to high ionic conductivity and chemical resistance. Research on analogous compounds (e.g., Nafion®) shows that sulfonate group density and polymer backbone flexibility critically influence performance . Optimization involves copolymer synthesis and crosslinking strategies to balance conductivity and mechanical stability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.